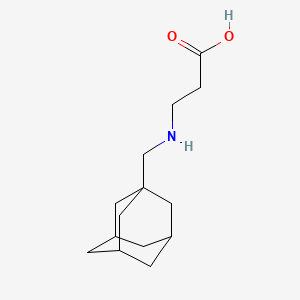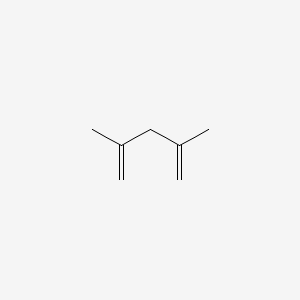
2,4-Dimethyl-1,4-pentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1,4-pentadiene is an organic compound with the molecular formula C₇H₁₂. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure, where the double bonds are conjugated, meaning they are separated by a single bond. This conjugation imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1,4-pentadiene can be synthesized through several methods. One common method involves the dehydrogenation of 2,4-dimethylpentane. This process typically requires high temperatures and the presence of a catalyst to facilitate the removal of hydrogen atoms, resulting in the formation of the diene structure .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic dehydrogenation of alkanes. This method is favored due to its efficiency and scalability. The reaction is carried out in large reactors where the alkane is exposed to a catalyst, such as platinum or palladium, at elevated temperatures. The resulting product is then purified through distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,4-pentadiene undergoes various chemical reactions, including:
Electrophilic Addition: This compound readily participates in electrophilic addition reactions due to the presence of conjugated double bonds.
Oxidation: The compound can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Cycloaddition: It can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) are used under mild conditions to add across the double bonds.
Cycloaddition: Diels-Alder reactions typically require a dienophile and can be carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Dibromo Compounds: Formed through halogenation reactions.
Diols: Produced via oxidation reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
Scientific Research Applications
2,4-Dimethyl-1,4-pentadiene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1,4-pentadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products . In Diels-Alder reactions, the conjugated system allows for the formation of cyclic adducts through a concerted mechanism .
Comparison with Similar Compounds
2,4-Dimethyl-1,4-pentadiene can be compared with other similar compounds, such as:
1,3-Butadiene: Another conjugated diene, but with a simpler structure and different reactivity profile.
Isoprene: A naturally occurring diene with applications in the production of synthetic rubber.
2,4-Hexadiene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dienes .
Properties
CAS No. |
4161-65-3 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
2,4-dimethylpenta-1,4-diene |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,3,5H2,2,4H3 |
InChI Key |
ANKJYUSZUBOYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


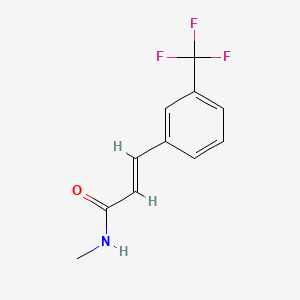
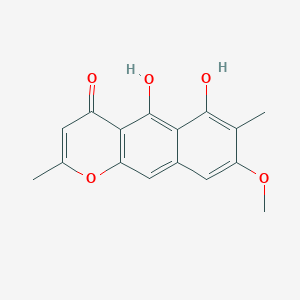
![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)
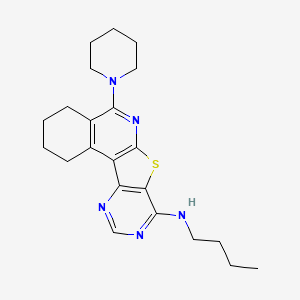
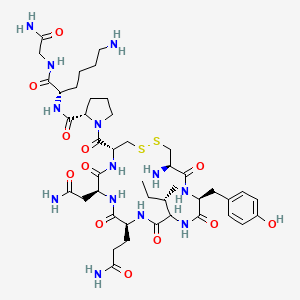
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)
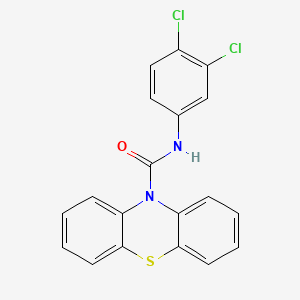
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
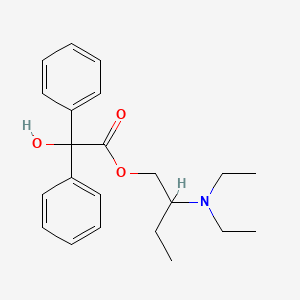
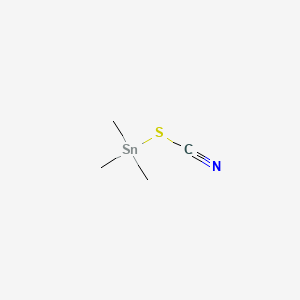
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)
